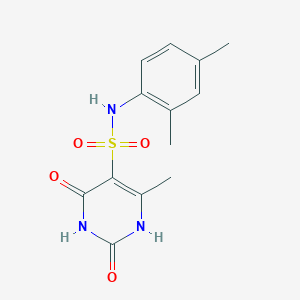![molecular formula C16H16N6OS B11292155 2-{4-[3-(Thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine](/img/structure/B11292155.png)
2-{4-[3-(Thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[3-(Thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further linked to a pyrazole ring containing a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(Thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Thiophene Group: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Formation of the Piperazine Moiety: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling with Pyrimidine: The final step involves the coupling of the piperazine derivative with a pyrimidine ring, which can be facilitated by nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(Thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-{4-[3-(Thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Biological Studies: The compound’s interactions with various enzymes and receptors are studied to understand its pharmacological properties.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2-{4-[3-(Thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine involves its interaction with specific molecular targets, such as acetylcholinesterase. The compound binds to the active site of the enzyme, inhibiting its activity and thereby increasing the levels of acetylcholine in the brain. This can help alleviate symptoms of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine-pyrimidine structure, known for its acetylcholinesterase inhibitory activity.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a similar piperazine moiety, used for its antibacterial properties.
Uniqueness
2-{4-[3-(Thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine is unique due to the presence of the thiophene-pyrazole moiety, which imparts distinct electronic and steric properties, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C16H16N6OS |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C16H16N6OS/c23-15(13-11-12(19-20-13)14-3-1-10-24-14)21-6-8-22(9-7-21)16-17-4-2-5-18-16/h1-5,10-11H,6-9H2,(H,19,20) |
InChI Key |
PXEMIGZUPRDUMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11292075.png)
![1-methyl-8-(4-methylphenyl)-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B11292084.png)
![9-Chloro-2-(2-furyl)-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11292097.png)
![N-(2-chlorophenyl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11292101.png)
![2-Ethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide](/img/structure/B11292102.png)
![N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B11292104.png)
![3-Butyl-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2, 4-dione](/img/structure/B11292111.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11292113.png)
![1-(3-Methoxyphenyl)-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11292125.png)

![5-[4-(4-Nitrophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11292139.png)
![ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B11292145.png)
![6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11292152.png)
![N-(3-chloro-4-methoxyphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11292162.png)
